N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride
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Overview
Description
“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride” is a chemical compound with a complex structure . It is related to a class of compounds that have shown potential in various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a benzyl group, a cyano group, and a tetrahydrothieno[2,3-c]pyridin-2-yl group . The exact structure would need to be determined through detailed spectroscopic analysis.Scientific Research Applications
- While not extensively studied, this compound may possess antimicrobial properties. Further investigations are warranted to explore its efficacy against various pathogens .
- Although not directly attributed to our compound, it suggests a potential avenue for further exploration .
- Interestingly, this compound serves as a base for oxime preparations, which are useful in various chemical reactions .
Antiproliferative Activity Against Cancer Cells
Antimicrobial Potential
Anti-Inflammatory and Analgesic Activities
Base for Oxime Preparations
Proteomics Research
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been suggested to interact with a number of lipophilic amino acids .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been suggested to inhibit enzymes such as 5-lox .
Pharmacokinetics
The predicted data from the us environmental protection agency’s episuite™ suggests that the compound has a log kow (kowwin v167 estimate) of 162, indicating its lipophilicity . This could influence its absorption and distribution within the body.
properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c25-15-21-20-11-13-27(16-18-7-3-1-4-8-18)17-22(20)30-24(21)26-23(28)12-14-29-19-9-5-2-6-10-19;/h1-10H,11-14,16-17H2,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXSJPRROMJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCOC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride |
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